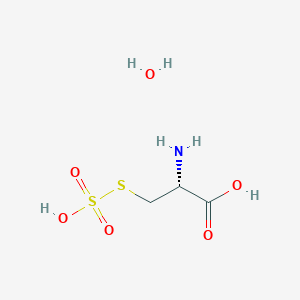
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is a sulfur-containing amino acid derivative. It is known for its significant biological activity and is commonly used in various scientific and industrial applications. This compound is a white crystalline powder that is highly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) typically involves the esterification of L-cysteine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: L-cysteine is reacted with sulfuric acid to form the hydrogen sulfate ester.
Purification: The product is purified through crystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular redox reactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Mécanisme D'action
The mechanism of action of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) involves its role as a sulfur donor in various biochemical processes. It participates in redox reactions, contributing to the formation of disulfide bonds in proteins. Additionally, it acts as a precursor for the synthesis of important biomolecules such as glutathione, which is crucial for cellular antioxidant defense .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: The parent amino acid, which lacks the hydrogen sulfate ester group.
L-Cysteine hydrochloride: A commonly used derivative with different solubility and reactivity properties.
N-Acetyl-L-cysteine: Another derivative with distinct pharmacological properties.
Uniqueness
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is unique due to its hydrogen sulfate ester group, which imparts specific chemical reactivity and solubility characteristics. This makes it particularly useful in applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C3H9NO6S2 |
|---|---|
Poids moléculaire |
219.2 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfosulfanylpropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO5S2.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 |
Clé InChI |
FRQOZJPRMBMFKX-DKWTVANSSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)SS(=O)(=O)O.O |
SMILES canonique |
C(C(C(=O)O)N)SS(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















